![molecular formula C9H17Cl2N3 B2473591 (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride CAS No. 2173999-71-6](/img/structure/B2473591.png)
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride” is a chemical compound with the CAS number 1363404-99-2 . It is also known as “{2-methyl-5h,6h,7h,8h-imidazo[1,2-a]pyridin-8-yl}methanamine” with the CAS number 1423033-42-4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C7H11N3.2ClH/c1-6-5-10-3-2-8-4-7(10)9-6;;/h5,8H,2-4H2,1H3;2*1H
. This indicates that the compound consists of a 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, with two hydrochloride (HCl) groups attached
Scientific Research Applications
Catalytic Synthesis of Bicyclic Imidazole Derivatives
Bäuerlein et al. (2009) reported the selective formation of 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in high yields through a tandem hydroformylation-cyclization sequence, representing a novel one-pot catalytic synthesis of bicyclic imidazole derivatives (Bäuerlein et al., 2009).
Synthesis and Emissive Properties of Organic Dyes
Marchesi et al. (2019) synthesized a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols with different substituents. These compounds displayed intense fluorescence with UV light excitation, showing potential as large Stokes shift organic dyes (Marchesi et al., 2019).
Synthesis of Conformationally Restricted Fused Imidazole Derivatives
Ohta et al. (1996) prepared a series of conformationally restricted fused imidazole derivatives, which included tetrahydroimidazo[4,5-c]pyridine and 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. These compounds were evaluated as 5-hydroxytryptamine (5-HT3) receptor antagonists, potentially useful for treating irritable bowel syndrome and nausea associated with cancer chemotherapy (Ohta et al., 1996).
Synthesis of Farnesyltransferase Inhibitor Analogues
Dinsmore et al. (2000) accomplished the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system through intramolecular cyclization. This method was used to produce farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).
Enantioselective Synthesis of Bioactive Molecules
Schlepphorst et al. (2018) achieved the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines using a ruthenium/N-heterocyclic carbene catalyst. This method allowed the direct synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines, which are present in numerous bioactive molecules, showcasing broad functional group tolerance (Schlepphorst et al., 2018).
properties
IUPAC Name |
(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7-6-12-4-2-3-8(5-10)9(12)11-7;;/h6,8H,2-5,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSJBPCHFMQPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CCCC(C2=N1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.